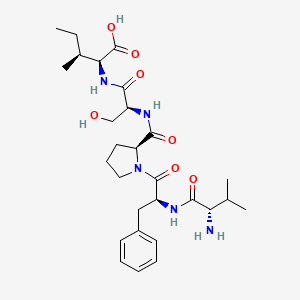
L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine is a peptide compound composed of five amino acids: valine, phenylalanine, proline, serine, and isoleucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and proline.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain.
Aplicaciones Científicas De Investigación
L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, including its ability to inhibit enzymes or interact with specific receptors.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Isoleucyl-L-prolyl-L-proline: Shares some amino acids with L-Valyl-L-phenylalanyl-L-prolyl-L-seryl-L-isoleucine but has a different arrangement.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its combination of hydrophobic (valine, phenylalanine, isoleucine) and hydrophilic (serine) residues, along with the conformationally rigid proline, contributes to its unique structure and function.
Propiedades
Número CAS |
823232-98-0 |
|---|---|
Fórmula molecular |
C28H43N5O7 |
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H43N5O7/c1-5-17(4)23(28(39)40)32-24(35)20(15-34)31-25(36)21-12-9-13-33(21)27(38)19(14-18-10-7-6-8-11-18)30-26(37)22(29)16(2)3/h6-8,10-11,16-17,19-23,34H,5,9,12-15,29H2,1-4H3,(H,30,37)(H,31,36)(H,32,35)(H,39,40)/t17-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
CDWFGSWKKOHMMO-XAQOOIOESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
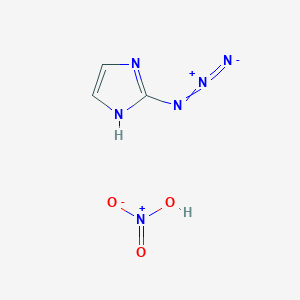
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
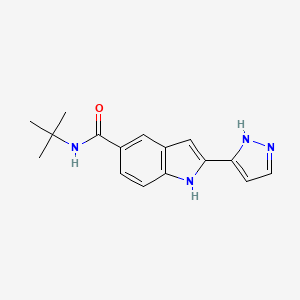
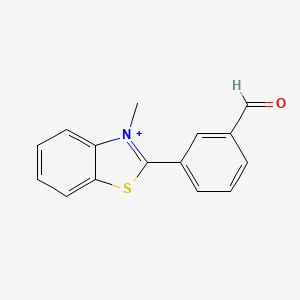

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
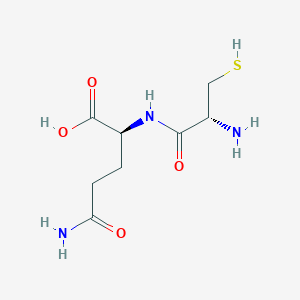
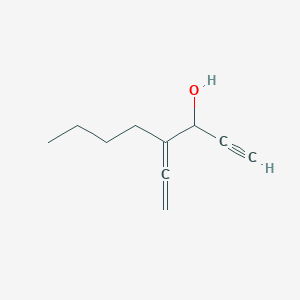
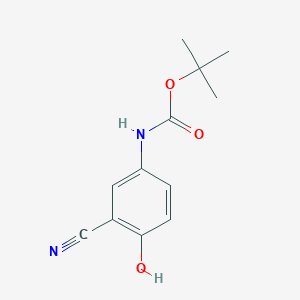
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
